4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid
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Description
The compound “4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid” is a chemical compound with a molecular weight of 276.12 and a molecular formula of C11H11Cl2NO3 . It is a derivative of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two chlorine atoms and an amide functional group . The compound is achiral, meaning it does not have a non-superimposable mirror image .Physical and Chemical Properties Analysis
The compound has a logP value of 1.8457, indicating its lipophilicity, and a logD value of -0.9752, indicating its distribution coefficient . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 53.149 .Mechanism of Action
Target of Action
The primary target of 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid is the coagulation factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in the activation of the coagulation system .
Mode of Action
The compound interacts with FXa through the formation of multiple hydrogen bonds with specific amino acid residues, including ALA-190, ASP-189, and GLY-216 . This interaction inhibits the activity of FXa, thereby exerting an anticoagulant effect .
Biochemical Pathways
The inhibition of FXa disrupts the coagulation cascade, which is a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation process . This results in a prolonged prothrombin time, indicating a reduction in the blood’s ability to clot .
Result of Action
The primary molecular effect of this compound is the inhibition of FXa, leading to a decrease in thrombin formation . This results in an anticoagulant effect, reducing the blood’s ability to form clots . On a cellular level, this could prevent the aggregation of platelets, a key step in the formation of blood clots .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s solubility, stability, and interaction with its target . .
Properties
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-10-4-1-7(5-11(10)16)13(19)17-8-2-3-9(14(20)21)12(18)6-8/h1-6,18H,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHUADALNBFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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